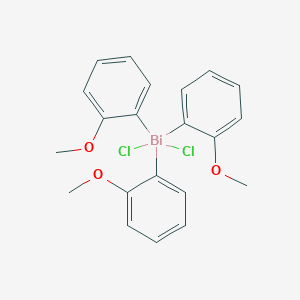

Tris(2-methoxyphenyl)bismuth Dichloride

Description

Properties

IUPAC Name |

dichloro-tris(2-methoxyphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7O.Bi.2ClH/c3*1-8-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHUHQRLABAFKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442307 | |

| Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121899-81-8 | |

| Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Organobismuth(V) Compounds

An In-Depth Technical Guide to the Synthesis of Tris(2-methoxyphenyl)bismuth Dichloride

Organobismuth chemistry has garnered significant attention due to bismuth's low cost, low toxicity, and environmentally benign nature compared to other heavy metals.[1][2] Among the diverse classes of organobismuth compounds, pentavalent species like this compound stand out. This compound, with its central bismuth atom coordinated to three 2-methoxyphenyl groups and two chloride ions, is a versatile organometallic reagent.[3] It serves as a valuable tool in various scientific domains, showing potential as a catalyst in organic synthesis and as a precursor for advanced materials.[3][4] Notably, its structure has made it a candidate for investigation in medicinal chemistry, including anti-cancer research.[3]

This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, designed for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed experimental protocols, and explain the causality behind critical experimental choices.

Synthetic Strategy: A Two-Stage Pathway

The synthesis of this compound is efficiently achieved through a robust, two-step process. This common strategy for preparing triarylbismuth(V) dihalides involves:

-

Formation of a Trivalent Precursor: The synthesis of the triarylbismuthine, Tris(2-methoxyphenyl)bismuth, via the Grignard reaction. This step establishes the core carbon-bismuth bonds.

-

Oxidative Addition: The subsequent chlorination of the trivalent Tris(2-methoxyphenyl)bismuth to yield the final, stable pentavalent product, this compound.[5][6]

This pathway leverages well-established, high-yielding organometallic reactions to build the target molecule.

Caption: Stepwise formation of the triarylbismuthine via Grignard reaction.

Experimental Protocol: Tris(2-methoxyphenyl)bismuth

Causality & Trustworthiness: This protocol is built on the principle of self-validation. The success of a Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and protic solvents, which would instantly quench the highly basic Grignard reagent. [7]Therefore, all glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

2-Bromoanisole

-

Bismuth(III) Chloride (BiCl₃)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon gas inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask. Add a single small crystal of iodine (this helps activate the magnesium surface).

-

Prepare a solution of 2-bromoanisole in anhydrous ether in the dropping funnel.

-

Add a small portion (~10%) of the 2-bromoanisole solution to the magnesium. The reaction is initiated when the brownish iodine color fades and the solution becomes cloudy and begins to gently reflux. [7]If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Bismuth(III) Chloride:

-

In a separate flask, prepare a suspension of BiCl₃ in anhydrous ether.

-

Cool the freshly prepared Grignard reagent solution in an ice-water bath.

-

Transfer the BiCl₃ suspension to the dropping funnel and add it dropwise to the stirred, cooled Grignard solution. This addition is exothermic and should be controlled to prevent overheating. A precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise through the dropping funnel. [8]This will hydrolyze any unreacted Grignard reagent and inorganic salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude Tris(2-methoxyphenyl)bismuth, which can be used in the next step without further purification.

-

Part 2: Synthesis of this compound

With the trivalent precursor in hand, the final step involves increasing the oxidation state and coordination number of the bismuth center. This is achieved through an oxidative addition reaction.

Mechanism: Oxidative Addition

Oxidative addition is a fundamental process in organometallic chemistry where a metal complex is oxidized, and its coordination number increases. [9]In this case, the lone pair on the bismuth(III) center of the triarylbismuthine attacks a chlorinating agent. The chlorine molecule (or its equivalent) adds across the metal center, breaking the Cl-Cl bond and forming two new Bi-Cl bonds. This process formally oxidizes the bismuth from a +3 to a +5 oxidation state. [10]The resulting organobismuth(V) compound typically adopts a trigonal bipyramidal geometry. [5]

Experimental Protocol: this compound

Causality & Trustworthiness: The choice of chlorinating agent is critical for safety and control. While chlorine gas can be used, a solution of sulfuryl chloride (SO₂Cl₂) in an inert solvent is a more manageable and quantifiable liquid reagent that provides a controlled source of electrophilic chlorine.

Materials:

-

Crude Tris(2-methoxyphenyl)bismuth (from Part 1)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Toluene or Benzene

-

Hexane

Procedure:

-

Dissolution: Dissolve the crude Tris(2-methoxyphenyl)bismuth from the previous step in a minimal amount of anhydrous toluene.

-

Chlorination:

-

Cool the solution in an ice-water bath to 0 °C.

-

Prepare a solution of one equivalent of sulfuryl chloride (SO₂Cl₂) in anhydrous toluene.

-

Add the SO₂Cl₂ solution dropwise to the stirred, cooled bismuthine solution. The reaction is typically rapid. The product, being less soluble, often begins to precipitate as a white or off-white solid.

-

-

Isolation and Purification:

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Isolate the precipitated solid by vacuum filtration.

-

Wash the solid with cold hexane to remove any unreacted starting material and soluble impurities.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield pure, crystalline this compound.

-

Data Presentation and Properties

Summarizing the key properties of the final product is essential for identification and application.

| Property | Data | Source(s) |

| Molecular Formula | C₂₁H₂₁BiCl₂O₃ | [11][12] |

| Molecular Weight | 601.28 g/mol | [11][12] |

| Appearance | White to light yellow powder or crystal | [11] |

| CAS Number | 121899-81-8 | [11][12] |

| Melting Point | 183 °C (decomposes) | |

| Synonyms | Dichlorotris(2-methoxyphenyl)bismuth |

Safety and Handling

Professional diligence in handling the chemicals involved in this synthesis is paramount.

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.

-

Reagent Hazards:

-

Ethers (Diethyl Ether, THF): Highly flammable and volatile. Work away from ignition sources.

-

Grignard Reagents: Extremely reactive with water, air (oxygen), and protic solvents. Handle exclusively under an inert atmosphere.

-

Sulfuryl Chloride: Corrosive and reacts violently with water. Handle with extreme care.

-

Organobismuth Compounds: The final product is a skin and serious eye irritant. [11][12]Avoid inhalation and direct contact.

-

References

-

Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. National Center for Biotechnology Information (PubMed Central). [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF NOVEL ORGANOBISMUTH FOR ANTIMICROBIAL AND ANTITUMOR STUDIES. ResearchGate. [Link]

-

Synthesis, characterization and reactivity of organic bismuth compounds. ProQuest. [Link]

-

Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. [Link]

-

Synthesis, Isolation, and Characterization of Two Cationic Organobismuth(II) Pincer Complexes Relevant in Radical Redox Chemistry. Journal of the American Chemical Society. [Link]

-

Synthesis Reaction and Characterization of Sterically Hindered Tricyclohexyl Bismuth Dicarboxylates. IJRAR.org. [Link]

-

This compound. Starshinechemical. [Link]

-

Grignard Reaction. North Dakota State University. [Link]

-

Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. Journal of the American Chemical Society. [Link]

-

This compound (C21H21BiCl2O3). PubChemLite. [Link]

-

This compound. PubChem. [Link]

-

Cationic intermediates in oxidative addition reactions of Cl2 to [PtCl2(cis-1,4-DACH)]. Dalton Transactions (RSC Publishing). [Link]

-

Oxidative addition. Wikipedia. [Link]

-

Triphenylbismuth Dichloride. AMERICAN ELEMENTS®. [Link]

-

C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. National Institutes of Health (NIH). [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Oxidative Addition. OpenOChem Learn. [Link]

-

How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. [Link]

Sources

- 1. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. DSpace [repository.tcu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ijrar.org [ijrar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Oxidative addition - Wikipedia [en.wikipedia.org]

- 10. Oxidative Addition | OpenOChem Learn [learn.openochem.org]

- 11. This compound | Starshinechemical [starshinechemical.com]

- 12. This compound | C21H21BiCl2O3 | CID 10603660 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tris(2-methoxyphenyl)bismuth Dichloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of Organobismuth Compounds in Therapeutic Innovation

The field of medicinal inorganic chemistry is undergoing a renaissance, with a growing recognition of the therapeutic potential of metal-based compounds. Among these, organobismuth compounds have garnered significant interest due to bismuth's low toxicity profile and the versatile reactivity of its organometallic derivatives. Tris(2-methoxyphenyl)bismuth Dichloride (CAS No. 121899-81-8), a pentavalent organobismuth compound, stands at the forefront of this exploration. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its potential in anticancer drug development.

Physicochemical Properties and Identification

This compound is a white to light yellow crystalline powder. Its molecular structure consists of a central bismuth atom in the +5 oxidation state, covalently bonded to three 2-methoxyphenyl groups and two chloride ions.

| Property | Value | Reference |

| CAS Number | 121899-81-8 | |

| Molecular Formula | C₂₁H₂₁BiCl₂O₃ | |

| Molecular Weight | 601.28 g/mol | |

| Melting Point | 183 °C (decomposes) | |

| Appearance | White to light yellow powder/crystal | |

| Purity | ≥98% |

Synthesis of this compound: A Probable Synthetic Pathway

Step 1: Synthesis of Tris(2-methoxyphenyl)bismuthine

The initial step involves the reaction of a Grignard reagent, 2-methoxyphenylmagnesium bromide, with bismuth trichloride (BiCl₃). The Grignard reagent is prepared from 2-bromoanisole and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Caption: Probable synthesis of the trivalent intermediate.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous THF.

-

A solution of 2-bromoanisole in anhydrous THF is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

After the complete addition of 2-bromoanisole and cessation of the exothermic reaction, the mixture is stirred until the magnesium is consumed.

-

The resulting solution of 2-methoxyphenylmagnesium bromide is then slowly added to a cooled (typically 0 °C) suspension of bismuth trichloride in anhydrous THF.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield crude Tris(2-methoxyphenyl)bismuthine.

Step 2: Oxidative Chlorination to this compound

The trivalent Tris(2-methoxyphenyl)bismuthine is then oxidized to the pentavalent dichloride using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Caption: Oxidative chlorination to the final product.

Experimental Protocol:

-

The crude Tris(2-methoxyphenyl)bismuthine from Step 1 is dissolved in a suitable inert solvent, such as benzene or dichloromethane.

-

The solution is cooled in an ice bath, and a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) is added dropwise with stirring.

-

The reaction is typicall

"Tris(2-methoxyphenyl)bismuth Dichloride" molecular structure

An In-Depth Technical Guide to Tris(2-methoxyphenyl)bismuth Dichloride: Molecular Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pentavalent organobismuth compound with significant potential in medicinal chemistry, materials science, and organic catalysis.[1] The document delves into the intricacies of its molecular structure, outlines a probable synthetic pathway, and explores its current and prospective applications. By synthesizing fundamental principles of organometallic chemistry with practical insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Emerging Significance of Organobismuth(V) Compounds

Organobismuth chemistry has garnered increasing attention due to the element's low cost, low toxicity, and environmentally benign nature.[2] While both Bi(III) and Bi(V) oxidation states are common, pentavalent organobismuth compounds are particularly noteworthy for their potent oxidizing capabilities and utility in a variety of organic transformations.[3] These hypervalent species, often featuring a trigonal bipyramidal geometry, serve as effective reagents for arylation, oxidation, and bond-forming reactions.[2][4]

This compound, with the chemical formula C21H21BiCl2O3 and a molecular weight of 601.28 g/mol , is a prime example of such a compound.[5][6] Its unique architecture, characterized by a central bismuth atom bonded to three 2-methoxyphenyl groups and two chlorine atoms, underpins its stability and reactivity.[1] This guide will explore the nuanced details of this molecular structure and its implications for the compound's chemical behavior and applications.

Molecular Structure and Stereochemistry

The molecular geometry of this compound is crucial to understanding its reactivity. As a pentavalent organobismuth compound of the type Ar3BiX2, it is predicted to adopt a distorted trigonal bipyramidal geometry.[2]

In this configuration, the three 2-methoxyphenyl groups are expected to occupy the equatorial positions, with the two chloride atoms situated at the apical sites. This arrangement minimizes steric hindrance and electronic repulsion. The bismuth center acts as a Lewis acid, and the overall structure is hypervalent.[7] The C-Bi bonds in the equatorial plane and the Cl-Bi bonds along the axial direction define the molecule's reactivity, particularly in ligand exchange and reductive elimination reactions.

Key Structural Parameters (Predicted)

| Parameter | Description | Predicted Value/Geometry |

| Coordination Geometry | The arrangement of ligands around the central bismuth atom. | Distorted Trigonal Bipyramidal |

| Bi-C (equatorial) | The covalent bonds between bismuth and the carbon atoms of the phenyl rings. | Shorter and stronger than Bi-Cl bonds |

| Bi-Cl (axial) | The covalent bonds between bismuth and the chlorine atoms. | Longer and more labile than Bi-C bonds |

| C-Bi-C Bond Angles | The angles between the equatorial phenyl groups. | Approximately 120° |

| Cl-Bi-Cl Bond Angle | The angle between the axial chlorine atoms. | Approximately 180° |

Below is a diagram representing the predicted molecular structure of this compound.

Caption: Predicted trigonal bipyramidal structure of this compound.

Synthesis and Characterization

The synthesis of triarylbismuth(V) dichlorides typically proceeds through the oxidative chlorination of the corresponding triarylbismuthine (Bi(III)) precursor. This reaction is a cornerstone in accessing pentavalent organobismuth reagents.[3]

Experimental Protocol: Synthesis of this compound

The following is a generalized, yet chemically sound, protocol for the synthesis of the title compound, based on established methods for similar structures.[2]

Step 1: Synthesis of Tris(2-methoxyphenyl)bismuthine (Precursor)

-

To a solution of 2-bromoanisole in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium at -78 °C to generate 2-methoxyphenyllithium.

-

After stirring for 1-2 hours, slowly add a solution of bismuth(III) chloride (BiCl3) in anhydrous tetrahydrofuran (THF) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Tris(2-methoxyphenyl)bismuthine by recrystallization or column chromatography.

Step 2: Oxidative Chlorination

-

Dissolve the purified Tris(2-methoxyphenyl)bismuthine in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble chlorine gas (Cl2) through the solution or add a solution of sulfuryl chloride (SO2Cl2) dropwise.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

The final product is expected to be a white to light yellow crystalline solid with a melting point of approximately 183 °C (with decomposition).[1]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this compound were not found in the initial search, the following are expected characteristics based on its structure:

-

¹H NMR: Resonances in the aromatic region (6.8-7.8 ppm) corresponding to the protons of the 2-methoxyphenyl groups. A singlet around 3.8-4.0 ppm for the methoxy (-OCH3) protons.

-

¹³C NMR: Signals for the aromatic carbons, with the carbon attached to bismuth showing a characteristic chemical shift. A signal for the methoxy carbon would also be present.

-

IR Spectroscopy: Characteristic bands for C-H aromatic stretching, C-O-C stretching of the methoxy group, and potentially Bi-C and Bi-Cl vibrations in the far-IR region.

-

Mass Spectrometry: The molecular ion peak [M]+ or relevant fragmentation patterns confirming the molecular weight of 601.28 g/mol .[5]

Applications and Reactivity

This compound is a versatile compound with applications spanning several scientific domains.[1]

Catalysis in Organic Synthesis

Pentavalent organobismuth compounds are potent arylating agents. This compound can serve as a catalyst or reagent in reactions such as the C-arylation, N-arylation, and O-arylation of various substrates.[2][4] The Bi(V)/Bi(III) redox couple is central to its catalytic activity, enabling transformations that are often complementary to those achieved with transition metal catalysts.[8][9] For instance, it can be employed in the arylation of phenols, amines, and carbonyl compounds.[2]

Medicinal Chemistry and Anticancer Research

Bismuth compounds have a long history in medicine, and organobismuth complexes are being explored for their therapeutic potential. This compound has shown promise in preclinical studies as an anticancer agent.[1] Its mechanism of action is thought to involve interactions with biological macromolecules, potentially inducing apoptosis in cancer cells. The lipophilicity imparted by the methoxyphenyl groups can enhance cellular uptake, making it a candidate for further investigation in drug development.[1]

Materials Science

In materials science, this compound can be used as a precursor for the synthesis of bismuth-containing materials, such as semiconductors and advanced catalysts.[1] Its defined stoichiometry and stability allow for controlled deposition or incorporation of bismuth into various material matrices.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound is sensitive to moisture and heat and should be stored under an inert gas at 2-8 °C.[10]

Conclusion

This compound stands out as a valuable organometallic compound with a rich chemical profile. Its distorted trigonal bipyramidal structure is key to its reactivity as an oxidizing and arylating agent. While further research is needed to fully elucidate its crystallographic and spectroscopic details, its established and potential applications in catalysis, medicine, and materials science make it a compound of significant interest. This guide provides a solid foundation for researchers and professionals seeking to explore the utility of this versatile organobismuth(V) species.

References

-

Wikipedia. Organobismuth chemistry. [Link]

-

Gagnon, A., Dansereau, J., & Le Roch, A. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. [Link]

-

MDPI. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. [Link]

-

ProQuest. (n.d.). Synthesis and Applications of Organobismuth(III) Complexes: Novel Materials and Catalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. [Link]

-

ResearchGate. (n.d.). Lewis drawing and an example of a molecular structure of a) a typical... [Link]

-

ResearchGate. (1999). Structural Chemistry of Bismuth Compounds. I. Organobismuth Derivatives. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Wiley Online Library. (2023). Nickel-Catalyzed Reductive Cross-Coupling of Chlorobismuths with Aryl Halides. [Link]

-

Starshine Chemical. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound (C21H21BiCl2O3). [Link]

-

Journal of the American Chemical Society. (2020). Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. [Link]

-

Europe PMC. (2020). Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. [Link]

-

Graz University of Technology. (2019). Tris(2-Methoxyphenyl)Bismuthine polymorphism characterized by nuclear quadrupole resonance spectroscopy. [Link]

-

Journal of the American Chemical Society. (n.d.). Unsymmetrical Organobismuth Compounds. [Link]

-

MDPI. (2019). Tris(2-Methoxyphenyl)Bismuthine Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. [Link]

-

ResearchGate. (n.d.). The preparation and reactivity of arylbismuth(III) dicarboxylates and diarylbismuth(III) carboxylates. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organobismuth chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C21H21BiCl2O3 | CID 10603660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Starshinechemical [starshinechemical.com]

An In-depth Technical Guide to Tris(2-methoxyphenyl)bismuth Dichloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Organobismuth Compounds

Organobismuth compounds have garnered increasing attention in recent years across diverse fields, from organic synthesis to medicinal chemistry. Their appeal lies in the unique properties of bismuth: low cost, low toxicity, and low radioactivity, making them an environmentally benign choice compared to other heavy metals.[1] Tris(2-methoxyphenyl)bismuth Dichloride, a pentavalent organobismuth compound, exemplifies the potential of this class of molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and professionals in drug development and materials science.

Physicochemical Properties: A Comprehensive Overview

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C21H21BiCl2O3 | AK Scientific, Inc. |

| Molecular Weight | 601.28 g/mol | AK Scientific, Inc. |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 183 °C (decomposes) | AK Scientific, Inc. |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Organic Solvents | Data not available, but expected to be soluble in common organic solvents | Inferred from structure |

| Stability | Stable under recommended storage conditions; sensitive to strong oxidizing agents | AK Scientific, Inc. |

| CAS Number | 121899-81-8 | AK Scientific, Inc. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves a two-step process: the formation of the corresponding triarylbismuthine followed by oxidative chlorination. The following protocol is a representative procedure based on established methods for the synthesis of triarylbismuth compounds.[4][5]

Diagram of the Synthesis Workflow

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Tris(2-methoxyphenyl)bismuthine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-bromoanisole in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Bismuth Trichloride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of bismuth trichloride in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Tris(2-methoxyphenyl)bismuthine, which can be purified by recrystallization.

Step 2: Oxidative Chlorination

-

Reaction Setup: The purified Tris(2-methoxyphenyl)bismuthine is dissolved in dry dichloromethane in a flask under a nitrogen atmosphere and cooled to 0 °C.

-

Addition of Chlorinating Agent: A solution of sulfuryl chloride in dry dichloromethane is added dropwise to the bismuthine solution with stirring.

-

Isolation of the Product: After the addition, the reaction mixture is stirred for a specified time at 0 °C. The solvent is then removed under reduced pressure to yield this compound as a solid. The product can be further purified by washing with a non-polar solvent like hexane to remove any unreacted starting material.

Applications in Organic Synthesis and Medicinal Chemistry

This compound is a versatile reagent with applications in both organic synthesis and as a potential therapeutic agent.

Oxidation of Alcohols

As a pentavalent bismuth compound, this compound is an effective oxidizing agent for the conversion of alcohols to aldehydes and ketones under mild conditions.[6] This offers an advantage over many traditional oxidation methods that require harsh conditions or toxic heavy metals.

Catalysis in Carbon-Carbon and Carbon-Sulfur Bond Formation

Organobismuth compounds, including this compound, have shown promise as catalysts in cross-coupling reactions.[6] For instance, it can be employed in copper-promoted S-arylation reactions for the synthesis of diaryl sulfides.[7] A general procedure for such a reaction is outlined below.

General Procedure for Copper-Promoted S-Arylation:

-

To a reaction vessel, add the thiol (1.0 equiv.), this compound (1.0 equiv.), copper acetate (1.0 equiv.), and a base such as pyridine (1.0 equiv.) in a suitable solvent like DMF.

-

The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a set period (e.g., 12 hours).

-

Upon completion, the reaction is worked up by adding brine and extracting the product with an organic solvent like ethyl acetate.

-

The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Anticancer Potential

A growing body of research highlights the anticancer properties of organobismuth compounds.[8][9][10] The proposed mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8] While specific studies on this compound are limited, its structural similarity to other biologically active organobismuth compounds suggests it may also possess cytotoxic activity against cancer cell lines. Further research in this area is warranted to explore its potential as a novel therapeutic agent. The diagram below illustrates the proposed general mechanism of anticancer activity for organobismuth compounds.

Caption: Proposed mechanism of anticancer activity for organobismuth compounds.

Safety and Handling

This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Conclusion

This compound is a valuable organobismuth compound with significant potential in organic synthesis and medicinal chemistry. Its role as a mild oxidizing agent and a catalyst in cross-coupling reactions, coupled with the promising anticancer activity of related compounds, makes it a subject of considerable interest for further research and development. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for scientists and researchers looking to explore the utility of this versatile molecule.

References

-

Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

BIOMEDICINAL ASPECTS OF GROUP-15 ELEMENTS (As,Sb,Bi). (2017). Bioinfo Publications. Retrieved January 13, 2026, from [Link]

-

Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of triarylbismuth bis(trifluoroacetate) reagents 7 a–o utilized in the bismuth scope. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Potent anticancer activity of a new bismuth (III) complex against human lung cancer cells. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Triphenylbismuthdichloride | C18H15BiCl2 | CID 299728. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. (2021). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Cas 28719-54-2,Triphenylbismuth dichloride. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

ReagentGuide 8th SynthesticOrganicChemistry MaterialsChemistry. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

-

Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Triphenylbismuth Dichloride. (n.d.). American Elements. Retrieved January 13, 2026, from [Link]

-

Reagent Guide. (n.d.). Greyhound Chromatography. Retrieved January 13, 2026, from [Link]

Sources

- 1. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Triphenylbismuth dichloride | 594-30-9 [smolecule.com]

- 3. Cas 28719-54-2,Triphenylbismuth dichloride | lookchem [lookchem.com]

- 4. archipel.uqam.ca [archipel.uqam.ca]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bioinfopublication.org [bioinfopublication.org]

- 10. Recent Research Trends on Bismuth Compounds in Cancer Chemoand Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tris(2-methoxyphenyl)bismuth Dichloride: A Technical Guide

Introduction

Tris(2-methoxyphenyl)bismuth dichloride, an organobismuth(V) compound, represents a class of reagents with significant utility in organic synthesis, materials science, and medicinal chemistry.[1] The pentavalent bismuth center, coordinated by three electron-rich 2-methoxyphenyl ligands and two chloro groups, possesses a unique electronic and steric environment that dictates its reactivity. As with any specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic analysis provides the fundamental data required for quality control, reaction monitoring, and mechanistic investigation.

Molecular Structure and Synthesis

This compound features a central bismuth(V) atom adopting a trigonal bipyramidal geometry, a common configuration for pentacoordinate main group elements.[2] The three 2-methoxyphenyl groups occupy the equatorial positions to minimize steric hindrance, while the two electronegative chloride ligands are situated in the axial positions.

Synthesis Protocol: Oxidative Chlorination

The most direct and established method for the synthesis of triarylbismuth(V) dichlorides is the oxidative addition of chlorine to the corresponding trivalent triarylbismuthine.[3] The Bi(III) precursor, tris(2-methoxyphenyl)bismuthine, is a stable, crystalline solid that can be prepared via a Grignard reaction between 2-bromoanisole and bismuth trichloride.

Step 1: Synthesis of Tris(2-methoxyphenyl)bismuthine A solution of 2-methoxyphenylmagnesium bromide is first prepared from 2-bromoanisole and magnesium turnings in dry THF. This Grignard reagent is then added dropwise to a cooled solution of bismuth(III) chloride in THF.

Step 2: Synthesis of this compound The purified tris(2-methoxyphenyl)bismuthine is dissolved in a suitable organic solvent, such as dichloromethane or toluene. A chlorinating agent, for instance, sulfuryl chloride (SO₂Cl₂) or a solution of chlorine gas in carbon tetrachloride, is added dropwise at a low temperature (e.g., 0 °C). The reaction is typically rapid, leading to the precipitation of the white to pale yellow product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. The analysis below is based on known data for anisole and established trends for organobismuth(V) compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. Due to the ortho-substitution, the aromatic region will display a complex but interpretable pattern of multiplets.

-

Causality of Chemical Shifts: The oxidation of the lone pair on bismuth from Bi(III) in the precursor to the Bi(V) state in the dichloride, combined with the presence of two electron-withdrawing chloro ligands, results in a significant increase in the electropositivity of the bismuth center. This causes a general deshielding effect, shifting the signals of the attached aryl protons downfield compared to the tris(2-methoxyphenyl)bismuthine precursor.[4]

| Predicted Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (ortho to Bi) | 8.0 - 8.3 | Doublet of doublets (dd) | 3H | Strongest deshielding due to proximity to the electropositive Bi(V) center. |

| H-4 (para to Bi) | 7.6 - 7.8 | Triplet of doublets (td) | 3H | Experiencing deshielding from Bi(V), but less than H-6. |

| H-5 (meta to Bi) | 7.2 - 7.4 | Triplet of doublets (td) | 3H | Influenced by both the Bi(V) center and the electron-donating OMe group. |

| H-3 (ortho to OMe) | 7.0 - 7.2 | Doublet of doublets (dd) | 3H | Least deshielded aromatic proton, most influenced by the OMe group. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 9H | Methoxy protons are relatively insulated from the Bi center; shift is similar to anisole but slightly downfield. |

Note: Experimental ¹H NMR data for the precursor, tris(2-methoxyphenyl)bismuthine, is available in the supplementary materials of Scharfetter, H. et al. Crystals 2019 , 9(9), 446.[5]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

| Predicted Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-1 (ipso-Bi) | 165 - 175 | Significantly deshielded due to direct attachment to the Bi(V) center. This carbon often shows broadening or lower intensity. |

| C-2 (ipso-OMe) | 158 - 162 | Downfield shift characteristic of an oxygen-bearing aromatic carbon. |

| C-4 (para to Bi) | 135 - 138 | Deshielded aromatic carbon. |

| C-6 (ortho to Bi) | 133 - 136 | Deshielded aromatic carbon. |

| C-5 (meta to Bi) | 129 - 132 | Aromatic carbon with moderate shielding. |

| C-3 (ortho to OMe) | 112 - 115 | Most shielded aromatic carbon due to the strong electron-donating effect of the methoxy group. |

| -OCH₃ | 55 - 58 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Note: Experimental ¹³C NMR (APT) data for the precursor, tris(2-methoxyphenyl)bismuthine, is available in the supplementary materials of Scharfetter, H. et al. Crystals 2019 , 9(9), 446.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The spectrum will be dominated by the vibrations of the 2-methoxyphenyl ligands.

-

Trustworthiness of Assignments: The assignments for the aromatic and ether functionalities are highly reliable and can be directly correlated with the spectrum of anisole.[5] The Bi-C and Bi-Cl stretches are weaker and occur at lower frequencies, often outside the standard 4000-400 cm⁻¹ range, making them difficult to observe without specialized equipment.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H (sp²) Aromatic Stretch | Medium-Weak |

| 2980 - 2850 | C-H (sp³) Methoxy Stretch | Medium |

| 1600 - 1580 | C=C Aromatic Ring Stretch | Strong |

| 1500 - 1400 | C=C Aromatic Ring Stretch | Strong |

| ~1250 | C-O-C Asymmetric Stretch (Aryl Ether) | Strong |

| ~1040 | C-O-C Symmetric Stretch (Aryl Ether) | Medium |

| 900 - 675 | C-H Out-of-Plane Bending (Aromatic) | Strong |

| 450 - 550 | Bi-C Stretch | Weak |

| < 400 | Bi-Cl Stretch | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. Given the pentavalent structure, fragmentation is expected to be facile.

-

Experimental Rationale: Electrospray Ionization (ESI) is a suitable technique for this polar organometallic compound. The predicted adducts, such as [M+H]⁺ and [M+Na]⁺, are commonly observed with this method. The fragmentation pattern will be dictated by the weakest bonds in the structure: the Bi-Cl and Bi-C bonds.

Predicted Fragmentation Pathways: The molecular ion, [C₂₁H₂₁BiCl₂O₃]⁺˙, is likely to be of low abundance or absent. Key fragmentation steps would involve:

-

Loss of Chlorine: The initial loss of a chlorine radical (·Cl) or chloride anion (Cl⁻) is highly probable, leading to ions like [Ar₃BiCl]⁺.

-

Loss of Aryl Groups: Subsequent or competing fragmentation would involve the cleavage of the Bi-C bonds, leading to the loss of 2-methoxyphenyl radicals.

-

Reductive Elimination: A common pathway for Bi(V) compounds is reductive elimination to a more stable Bi(III) species. This could manifest as the loss of dichlorine (Cl₂) or an aryl chloride (ArCl), leading to a prominent [Ar₃Bi]⁺˙ or [Ar₂Bi]⁺ fragment.

| m/z (Mass-to-Charge Ratio) | Predicted Ion Formula | Interpretation |

| 600/602 | [C₂₁H₂₁²⁰⁹Bi³⁵Cl₂O₃]⁺ / [C₂₁H₂₁²⁰⁹Bi³⁵Cl³⁷ClO₃]⁺ | Molecular Ion (M⁺) - Isotopic pattern for 2 Cl atoms. Likely low intensity. |

| 565 | [C₂₁H₂₁²⁰⁹Bi³⁵ClO₃]⁺ | [M - Cl]⁺ |

| 530 | [C₂₁H₂₁²⁰⁹BiO₃]⁺ | [M - 2Cl]⁺ or [Ar₃Bi]⁺ from reductive elimination. |

| 493 | [C₁₄H₁₄²⁰⁹BiO₂]⁺ | [M - Ar - 2Cl]⁺ or [Ar₂Bi]⁺ |

| 107 | [C₇H₇O]⁺ | 2-methoxyphenyl cation fragment. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The outlined protocols for synthesis and the detailed interpretation of expected NMR, IR, and MS data offer a solid foundation for researchers working with this compound. The analysis, rooted in the known spectroscopic features of anisole and analogous organobismuth(V) compounds, allows for the confident identification and characterization of the target molecule. It is strongly recommended that experimental data, once obtained, be compared against these predictions and that the cited literature for the Bi(III) precursor be consulted for a direct comparison of the effects of bismuth's oxidation state on the spectroscopic parameters.

References

-

Scharfetter, H., Fischer, R., Krassnig, P., Thonhofer, M., Theyer, F., & Gösweiner, C. (2019). Tris(2-Methoxyphenyl)Bismuthine Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

Gagnon, A. (2012). Development of copper-catalyzed arylation reactions using triarylbismuth reagents. Archipel, Université du Québec à Montréal. [Link]

-

PubChemLite. (n.d.). This compound (C21H21BiCl2O3). Retrieved from [Link]

Sources

"Tris(2-methoxyphenyl)bismuth Dichloride" crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Tris(aryl)bismuth Dichlorides

A Note on Scope: While this guide is titled with a focus on "Tris(2-methoxyphenyl)bismuth Dichloride," a thorough search of the available scientific literature and structural databases indicates that its specific single-crystal X-ray structure has not been publicly reported. To provide a scientifically rigorous and technically detailed analysis as requested, this guide will use the closely related and structurally characterized compound, Triphenylbismuth Dichloride , as a representative example. The principles, methodologies, and interpretation of results discussed herein are directly applicable to the analysis of this compound and other organobismuth(V) compounds.

Introduction to Pentavalent Organobismuth Compounds

Organobismuth compounds, particularly those in the Bi(V) oxidation state, are of significant interest to researchers in medicinal chemistry and materials science.[1] The central bismuth atom, being the heaviest non-radioactive element in Group 15, possesses unique chemical properties influenced by its large atomic radius and relativistic effects on its valence electrons.[1] Compounds of the type R₃BiX₂, where 'R' is an aryl group and 'X' is a halide, are valuable as reagents and catalysts in organic synthesis.[2] Their potential as therapeutic agents is also an active area of research, leveraging bismuth's known low toxicity in certain forms.[1]

The precise three-dimensional arrangement of atoms within a crystal, the crystal structure, is fundamental to understanding a compound's physical and chemical properties. For drug development professionals, this information is critical for understanding molecular interactions with biological targets. For materials scientists, it dictates the bulk properties of the material. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining these structures with atomic resolution.[1]

Synthesis and Crystal Growth

Synthesis of the Triarylbismuth(III) Precursor

The synthesis of a tris(aryl)bismuth dichloride typically begins with the preparation of the corresponding trivalent triphenylbismuth (Ph₃Bi). A common and effective method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, or an organolithium reagent with a bismuth(III) halide, like bismuth(III) chloride (BiCl₃).[3]

Experimental Protocol: Synthesis of Triphenylbismuth [3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, slowly add bromobenzene to lithium metal in diethyl ether with stirring. The reaction is exothermic and will cause the diethyl ether to boil.

-

Formation of Phenylating Agent: Once the addition is complete, heat the mixture under reflux for approximately 30 minutes to ensure the complete formation of the phenyllithium reagent.

-

Reaction with Bismuth Trichloride: Add bismuth(III) chloride (BiCl₃) to the reaction mixture. Stir the resulting suspension at room temperature for about 15 hours.

-

Workup and Isolation: Hydrolyze the reaction mixture with distilled water under ice-bath cooling and neutralize with a saturated ammonium chloride solution. Separate the organic phase, and extract the aqueous phase with diethyl ether.

-

Purification: Combine the organic phases, dry over a suitable drying agent (e.g., MgSO₄), and remove the solvent under vacuum. The crude product can be purified by recrystallization from a solvent like diethyl ether to yield colorless needles of triphenylbismuth.

Oxidation to Triphenylbismuth Dichloride

The trivalent triphenylbismuth is then oxidized to the pentavalent dichloride. This can be achieved through direct chlorination, for example, by using sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane.[1]

Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step for SCXRD. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is free of defects. A common method for growing crystals of organometallic compounds is slow evaporation or vapor diffusion.

Experimental Protocol: Crystal Growth by Vapor Diffusion

-

Dissolution: Dissolve the purified triphenylbismuth dichloride in a small amount of a "good" solvent, such as dichloromethane.

-

Vapor Diffusion Setup: Place this solution in a small, open vial. Position this vial inside a larger, sealed jar containing a "poor" solvent, like hexane or pentane. The poor solvent should be one in which the compound is less soluble but is miscible with the good solvent.

-

Slow Crystallization: Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow formation of crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the overall molecular geometry.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to ~100 K) to reduce thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the unit cell are then determined using computational methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Crystal Structure of Triphenylbismuth Dichloride

The crystal structure of triphenylbismuth dichloride has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅BiCl₂ |

| Molecular Weight | 511.2 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Coordination Geometry | Trigonal Bipyramidal |

| Oxidation State of Bi | +5 |

Table 1: Crystallographic Data for Triphenylbismuth Dichloride.[1][4]

Molecular Geometry

X-ray crystallography confirms that the central bismuth atom in triphenylbismuth dichloride is pentacoordinate, adopting a trigonal bipyramidal geometry.[1] In this arrangement, the three phenyl groups occupy the equatorial positions, while the two chloride atoms are situated in the axial positions.

Sources

Solubility of Tris(2-methoxyphenyl)bismuth Dichloride in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

Tris(2-methoxyphenyl)bismuth dichloride is a pentavalent organobismuth compound with significant applications in catalysis, materials science, and medicinal chemistry.[1] A thorough understanding of its solubility is fundamental for its effective use in synthesis, purification, and various applications. This guide provides a comprehensive analysis of the solubility characteristics of this compound, inferred from the behavior of structurally related compounds and general principles of organometallic chemistry. It offers a practical framework for solvent selection, a detailed protocol for solubility determination, and insights into the underlying molecular factors governing its behavior in solution.

Introduction and Molecular Profile

This compound, with the chemical formula C₂₁H₂₁BiCl₂O₃, is an air-stable, crystalline solid characterized by a central bismuth(V) atom.[1][2] The bismuth center is covalently bonded to three 2-methoxyphenyl groups and two chloride atoms, resulting in a hypervalent structure, likely adopting a trigonal bipyramidal geometry. This compound has garnered interest as a catalyst in organic synthesis, particularly for carbon-carbon bond formation, and has shown promise in anticancer research.[1]

The solubility of an organometallic compound is dictated by the interplay of its organic and inorganic components. In this case, the molecule possesses a distinct dual character:

-

Lipophilic Aryl Ligands: The three bulky 2-methoxyphenyl groups are predominantly nonpolar and organic in nature. These large surface areas contribute to van der Waals interactions (London dispersion forces) with nonpolar and moderately polar solvents.

-

Polar Core: The central >BiCl₂ fragment is highly polar due to the electronegativity difference between bismuth and chlorine. This allows for dipole-dipole interactions with polar solvent molecules.

This combination suggests that the compound will not be soluble in the extremes of the solvent polarity spectrum. It is unlikely to dissolve in highly nonpolar alkanes or highly polar protic solvents like water. Its optimal solubility is expected in solvents that can effectively solvate both the large organic periphery and the polar metallic core, such as chlorinated hydrocarbons or polar aprotic ethers.

Molecular Structure Diagram

Caption: Molecular components of this compound.

Inferred Solubility Profile

| Solvent Class | Solvent Name | Inferred Solubility | Rationale & Supporting Evidence |

| Chlorinated | Dichloromethane (DCM) | Soluble | Used as a standard reaction solvent for copper-promoted arylations involving triarylbismuth reagents, indicating good solubility of the organometallic species.[3][4] |

| Chloroform (CHCl₃) | Soluble | The related compound Triphenylbismuth is highly soluble in CHCl₃. Given the structural similarity, good solubility is expected.[3] Often used as an NMR solvent for organometallics.[5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a common solvent for the synthesis of triarylbismuth compounds via Grignard reagents and is known to dissolve Triphenylbismuth, suggesting it can solvate the aryl ligands effectively.[6] |

| Diethyl Ether (Et₂O) | Likely Soluble | Used in reactions involving the similar compound tris(2-methoxyphenyl)antimony and is a known solvent for Triphenylbismuth.[7][8] | |

| Aromatic | Toluene | Soluble | Toluene is a known solvent for Triphenylbismuth and is used in the synthesis of related organobismuth compounds. Its nonpolar nature effectively solvates the aryl groups. Used as an NMR solvent for related compounds.[9] |

| Benzene | Soluble | Similar to Toluene, Benzene is a good solvent for the parent Triphenylbismuth compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Used as an NMR solvent for characterizing organobismuth(III) dihalides and other complex organobismuth compounds, indicating sufficient solubility for analytical purposes.[6][9] |

| Acetone | Sparingly Soluble | May offer partial solubility. Often used in solvent pairs (e.g., with hexanes) for recrystallization of moderately polar compounds.[10] | |

| Ethyl Acetate | Sparingly Soluble | Triphenylbismuth is soluble in ethyl acetate. The increased polarity from the BiCl₂ core may slightly reduce compatibility compared to DCM or THF, but some solubility is expected. | |

| Polar Protic | Alcohols (Ethanol, Methanol) | Sparingly Soluble (Cold) Soluble (Hot) | Triphenylbismuth is generally reported as insoluble in alcohols at room temperature but has been successfully recrystallized from hot ethanol.[6] This indicates poor solubility when cold but good solubility when hot, making it a potential recrystallization solvent. |

| Water | Insoluble | Organometallic compounds with large, nonpolar organic ligands are typically insoluble in water.[7] | |

| Nonpolar | Hexanes / Heptane | Insoluble | The high polarity of the BiCl₂ core prevents dissolution in nonpolar alkanes. Hexane is often used as an anti-solvent to precipitate such compounds from more polar solutions.[10] |

Protocol for Practical Solubility Determination

As a Senior Application Scientist, I advocate for a systematic, empirical approach when quantitative data is unavailable. The following protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of a compound like this compound in a research setting.

Objective: To determine if the compound is "Soluble," "Sparingly Soluble," or "Insoluble" in a given solvent, approximating a solubility of >25 mg/mL, 1-25 mg/mL, and <1 mg/mL, respectively.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Small vials or test tubes (e.g., 1-dram vials)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Pipettes or graduated cylinders

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25.0 mg of this compound into a clean, dry vial. This establishes a target concentration of 25 mg/mL, a common threshold for classifying a compound as "soluble."

-

Solvent Addition: Add 1.0 mL of the chosen test solvent to the vial.

-

Agitation (Kinetics): Cap the vial securely and vortex the mixture vigorously for 60 seconds. This step is critical to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium quickly.

-

Initial Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution in good lighting against both a light and dark background.

-

If the solid has completely dissolved to form a clear solution (may be colored but not cloudy or containing particulates), the compound is classified as SOLUBLE .

-

If a significant amount of solid remains , proceed to the next step.

-

-

Heating (Thermodynamics): If the compound is not soluble at room temperature, gently warm the vial in a water bath (do not exceed the solvent's boiling point). Observe if the solid dissolves with heating. This information is crucial for identifying potential recrystallization solvents.[11][12]

-

Classification:

-

Soluble: No solid particles are visible after vortexing at room temperature.

-

Sparingly Soluble: Some, but not all, of the solid dissolves at room temperature. Or, the solid dissolves completely only upon heating.

-

Insoluble: The solid shows no discernible sign of dissolving, even with agitation and gentle heating.

-

Trustworthiness through Self-Validation: This protocol is inherently self-validating. By starting with a known mass and volume, the researcher establishes a clear benchmark. The visual inspection is straightforward, and the distinction between "soluble," "sparingly soluble," and "insoluble" provides actionable data for subsequent experimental design.

Considerations for Solvent Selection in Applications

The choice of solvent is intrinsically linked to the intended application of this compound.

-

For Chemical Reactions: A solvent that fully dissolves both the organobismuth compound and other reagents is required to ensure a homogeneous reaction mixture. Based on the inferred profile, Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points for catalytic applications.[3][6]

-

For NMR Spectroscopy: Complete dissolution is mandatory for high-resolution spectra. Deuterated chloroform (CDCl₃) , deuterated dimethyl sulfoxide (DMSO-d₆) , and deuterated toluene are suitable choices.[5][6][9]

-

For Recrystallization/Purification: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[11][13] Based on the behavior of related compounds, an alcohol like ethanol or a two-solvent system such as DCM/hexane or ethyl acetate/hexane would be a logical system to investigate.[6][10] The compound would be dissolved in a minimum amount of the hot "good" solvent, followed by the slow addition of the "poor" solvent (anti-solvent) until turbidity appears, then allowed to cool slowly to promote crystal growth.[14]

Conclusion

This compound exhibits a nuanced solubility profile governed by its hybrid organometallic structure. It is predicted to be readily soluble in chlorinated, aromatic, and ether-based organic solvents. Its solubility is limited in highly polar protic solvents like water and nonpolar alkanes. For researchers and drug development professionals, this guide provides an authoritative, data-inferred framework for effective solvent selection, ensuring the successful application of this versatile compound in synthesis, purification, and analysis. The provided experimental protocol offers a robust method for empirical verification in any laboratory setting.

References

-

ResearchGate. (n.d.). Triarylbismuth scope in the copper diacetate‐promoted O‐arylation of... Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C21H21BiCl2O3). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2021). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. PMC. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Monoorganobismuth(III) dihalides containing the new pincer 2,6-{MeN(CH 2CH2)2NCH2}2C 6H3 ligand: Solution NMR, vibrational and single-crystal X-ray studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. Retrieved from [Link]

-

ResearchGate. (2005). Reactions of tris[(2-methoxy)phenyl]antimony with acids in the presence of tert-butylhydroperoxide. Retrieved from [Link]

-

PubChem. (n.d.). Tris(2-methylphenyl)bismuth Dichloride. Retrieved from [Link]

-

ResearchGate. (2021). Copper‐Promoted N‐Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents | Request PDF. Retrieved from [Link]

-

PubMed. (2021). Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C21H21BiCl2O3 | CID 10603660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR 溶劑 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. mt.com [mt.com]

- 13. Home Page [chem.ualberta.ca]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(2-methoxyphenyl)bismuth Dichloride

Executive Summary

Tris(2-methoxyphenyl)bismuth Dichloride, a pentavalent organobismuth compound, holds significant promise in diverse fields such as medicinal chemistry, catalysis, and materials science.[1] Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive analysis of the thermal properties of this compound, focusing on its stability profile and decomposition pathway. We will delve into the mechanistic underpinnings of its thermal degradation, provide field-proven experimental protocols for its analysis, and offer critical insights for its handling and application. The information presented herein is designed to equip researchers with the necessary knowledge to confidently and effectively utilize this versatile reagent.

Core Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is paramount for its effective use and for interpreting its thermal behavior. The compound is a white to light yellow crystalline solid that is notably sensitive to both heat and moisture.[2][3] These sensitivities dictate stringent storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 121899-81-8 | [1] |

| Molecular Formula | C₂₁H₂₁BiCl₂O₃ | [1][4] |

| Molecular Weight | 601.28 g/mol | [1][4] |

| Appearance | White to Light yellow powder/crystal | [2] |

| Melting Point | 183 °C (with decomposition) | [1] |

| Storage Conditions | Refrigerated (2 - 8 °C), Store under inert gas | [1] |

| Key Sensitivities | Moisture Sensitive, Heat Sensitive | [2][3] |

The specified melting point of 183 °C is more accurately a decomposition temperature, a critical data point that signals the upper limit of the compound's thermal stability.[1] Exposure to atmospheric moisture can lead to hydrolysis, while elevated temperatures will initiate irreversible degradation. Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon), and long-term storage must be in a refrigerated, moisture-free environment.

Thermal Decomposition: Mechanism and Pathway

The thermal instability of this compound is characteristic of pentavalent organobismuth (Bi(V)) compounds. The primary driving force for decomposition is the tendency of the bismuth center to revert to the more stable trivalent (Bi(III)) oxidation state. This occurs via a process known as reductive elimination.

The Reductive Elimination Pathway

For a generic triarylbismuth(V) dichloride (Ar₃BiCl₂), the decomposition is initiated by the cleavage of a bismuth-carbon bond and a bismuth-chlorine bond, resulting in the formation of an aryl chloride (Ar-Cl) and a trivalent arylbismuth(III) species.[5][6] This is a key transformation that allows pentavalent organobismuth compounds to act as effective arylating reagents in organic synthesis.[5][6]

In the specific case of this compound, the thermal decomposition is proposed to proceed as follows:

-

Initial Reductive Elimination: Upon heating to its decomposition temperature (183 °C), the molecule undergoes reductive elimination to release one molecule of 2-chloroanisole (2-methoxyphenyl chloride). This reduces the bismuth center from Bi(V) to Bi(III), forming the intermediate bis(2-methoxyphenyl)bismuth(III) chloride.

-

Further Decomposition: The resulting Bi(III) species is itself subject to further decomposition at elevated temperatures, potentially leading to a mixture of bismuth-containing inorganic salts (e.g., BiOCl, BiCl₃) and organic byproducts through more complex reaction pathways.

This proposed primary decomposition pathway is visualized in the diagram below.

Caption: A streamlined workflow for the thermogravimetric analysis of this compound.

Conclusion and Field Insights

This compound is a thermally labile organometallic compound with a distinct decomposition temperature of 183 °C. [1]Its degradation is governed by a reductive elimination mechanism, characteristic of Bi(V) species, leading to the formation of Bi(III) compounds and an aryl chloride. This inherent reactivity is a double-edged sword; it is the basis for its utility in synthetic chemistry but also necessitates careful handling and storage to maintain its integrity. [5]For professionals in drug development and materials science, a thorough understanding and empirical verification of its thermal profile using techniques like TGA are not merely procedural—they are essential for ensuring the reproducibility, safety, and success of its application.

References

-

Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. PubMed Central. [Link]

-

Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. [Link]

-

This compound. Starshinechemical. [Link]

-

This compound | C21H21BiCl2O3 | CID 10603660. PubChem. [Link]

-

Thermogravimetric Analysis. MILL Wiki. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Starshinechemical [starshinechemical.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | C21H21BiCl2O3 | CID 10603660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Advent of a Key Organobismuth(V) Reagent: A Technical Guide to the Discovery and First Synthesis of Tris(2-methoxyphenyl)bismuth Dichloride

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of Tris(2-methoxyphenyl)bismuth Dichloride, a significant organobismuth(V) compound. This document is tailored for researchers, scientists, and professionals in drug development and materials science, offering a detailed narrative of its synthesis, the underlying chemical principles, and its importance as a precursor in modern organobismuth chemistry.

Introduction: The Significance of Sterically Hindered Organobismuth(V) Compounds

Organobismuth compounds have garnered considerable interest due to the low toxicity and cost of bismuth.[1] Within this class, pentavalent organobismuth reagents, particularly triarylbismuth dichlorides, have emerged as powerful oxidizing agents and aryl transfer reagents in organic synthesis. The introduction of sterically demanding ortho-substituents on the aryl rings, such as the 2-methoxyphenyl group, imparts unique stability and reactivity to the bismuth center. This compound serves as a key example of such a sterically hindered compound, acting as a crucial precursor for the synthesis of various other reactive organobismuth(V) species. Its stability and reactivity make it a valuable tool in diverse chemical transformations, including applications in catalysis and medicinal chemistry.[2]

The First Synthesis: A Two-Step Approach